methyl 2-(N-phenylacetamido)nicotinate
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Overview
Description
Methyl 2-(N-phenylacetamido)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinate ester linked to an N-phenylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-phenylacetamido)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the N-phenylacetamido group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes an amidation reaction with phenylacetamide under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-phenylacetamido)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-(N-phenylacetamido)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(N-phenylacetamido)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity or binding to receptors involved in biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
Phenylacetamide: An amide derivative with various pharmaceutical applications.
Nicotinic acid: A precursor to many nicotinate esters with significant biological activity.
Uniqueness
Methyl 2-(N-phenylacetamido)nicotinate is unique due to its combined ester and amide functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit synergistic biological effects .
Biological Activity
Methyl 2-(N-phenylacetamido)nicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
This compound is a derivative of nicotinic acid, featuring an acetamido group that enhances its biological profile. The methyl ester form aids in the solubility and absorption of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Vasodilation : Similar to methyl nicotinate, this compound may induce vasodilation through the release of prostaglandins, which are known to mediate vascular smooth muscle relaxation. The mechanism involves local cutaneous responses that can be inhibited by prostaglandin synthesis inhibitors .
- Absorption and Distribution : The presence of the methyl group in its structure enhances lipophilicity, facilitating rapid skin penetration and absorption. Studies indicate that approximately 80-90% of the compound can penetrate through skin barriers effectively .
- Metabolism : this compound undergoes hydrolysis to yield nicotinic acid and methanol, primarily mediated by nonspecific esterases present in the dermis .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound:
- Vasodilatory Effects : In clinical settings, compounds similar to this compound have demonstrated significant vasodilatory effects, enhancing blood flow in peripheral tissues. This property has been exploited for treating conditions like muscle and joint pain .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of nicotinic acid may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by modulating cellular signaling pathways involved in cancer progression .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-(N-acetylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)17(12-7-4-3-5-8-12)14-13(15(19)20-2)9-6-10-16-14/h3-10H,1-2H3 |
InChI Key |
MEHYLLFKFBOFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OC |
Origin of Product |
United States |
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